molecular formula C12H14N2O3S B013480 EDANS CAS No. 50402-56-7

EDANS

Cat. No. B013480
CAS RN: 50402-56-7
M. Wt: 266.32 g/mol
InChI Key: SJQRQOKXQKVJGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of EDANS-labelled peptide substrates involves novel strategies for efficient attachment of the EDANS fluorophore to peptides, particularly at the C-terminal end. Beythien and White (2005) developed a solid phase linker strategy that enables the direct synthesis of peptides C-terminally labelled with EDANS. This approach facilitates the preparation of FRET peptide substrates bearing EDANS/Dabcyl fluorescent donor/acceptor groups using standard Fmoc solid phase methods (Beythien & White, 2005). Additionally, Taliani, Bianchi, and Pessi (2004) described a flexible synthetic scheme for the synthesis of peptides with EDANS and DABCYL in any sequence position, entirely on solid phase and employing only commercially available amino acid derivatives (Taliani, Bianchi, & Pessi, 2004).

Molecular Structure Analysis

The structural analysis of EDANS and its derivatives primarily involves understanding the molecular interactions and complexes formed during its synthesis and application in biological assays. For instance, Saritha et al. (2020) explored carbazole-based Electron Donor Acceptor (EDA) catalysis, demonstrating the formation of complexes between diazonium salt and electron-rich tetrahydrocarbazole, a process that could be analogous to the interactions involved in EDANS-based systems (Saritha et al., 2020).

Chemical Reactions and Properties

The chemical properties of EDANS allow it to be widely used in the synthesis of fluorescent peptide substrates. The reaction mechanisms typically involve the formation of EDANS-labelled peptides through solid-phase synthesis techniques, which have been optimized to allow the introduction of the EDANS moiety in the presence of other protecting groups without compromising the peptide's integrity (Handa & Keech, 2009).

Scientific Research Applications

  • Peptide Synthesis and Protease Activity Monitoring : The solid-phase synthesis of peptides using EDANS, combined with DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid), provides an effective method for monitoring protease activity. This method is particularly advantageous for continuous monitoring of various proteases, as highlighted in studies by Taliani, Bianchi, and Pessi (1997, 2004) in "Letters in Peptide Science" (Taliani, Bianchi, & Pessi, 1997); (Taliani, Bianchi, & Pessi, 2004).

  • Sensitivity to Protease Specificity : EDANS substrates are highly sensitive and adaptable to the S'-specificity of investigated proteases, making them suitable for high-throughput screening, as discussed in "Analytical Biochemistry" by Grahn, Ullmann, and Jakubke (1998) (Grahn, Ullmann, & Jakubke, 1998).

  • Supramolecular Chemistry : In the field of supramolecular chemistry, eDAN (a variant of EDANS) has been shown to provide reversible control of macroscopic supramolecular polymer networks. This application was demonstrated by Li, Park, Quansah, and Zimmerman (2011) in the "Journal of the American Chemical Society" (Li, Park, Quansah, & Zimmerman, 2011).

Safety And Hazards

Specific safety and hazard information for EDANS is not readily available. However, it is always recommended to handle chemicals with appropriate safety measures.


properties

IUPAC Name

5-(2-aminoethylamino)naphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c13-7-8-14-11-5-1-4-10-9(11)3-2-6-12(10)18(15,16)17/h1-6,14H,7-8,13H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQRQOKXQKVJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70964660
Record name 5-(2-Aminoethylamino)naphthalene-1-sulphonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid

CAS RN

50402-56-7
Record name EDANS
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50402-56-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid
Source ChemIDplus
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Record name 5-(2-Aminoethylamino)naphthalene-1-sulphonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-aminoethylamino)naphthalene-1-sulphonic acid
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Record name EDANS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,140
Citations
J Beythien, PD White - Tetrahedron letters, 2005 - Elsevier
… EDANS linker 1 provides a simple and effective method for the preparation of EDANS-labelled … The linker attached to aminomethyl polystyrene is now commercially available as EDANS …
MAC De Figueiredo, FDO Edans… - 2015 IEEE 22nd …, 2015 - ieeexplore.ieee.org
Biological sequence comparison is a very common task in Bioinformatics applications. Many parallel solutions have been proposed for this problem, using different HPC platforms, …
M Taliani, E Bianchi, A Pessi - Letters in Peptide Science, 1997 - Springer
… equally applied to the synthesis of EDANS/DABCYL-derivatised depsipeptides. … EDANS) bonds. Moreovel, we show that our scheme can be equally applied to the synthesis of EDANS/…
J Gimenez - Innovative methods and technologies for electronic …, 2014 - igi-global.com
… analysis networks (EDANs) as one … EDANs as its analytical framework. Using a group of embedded emails and a number of networked data sets, the chapter shows how EDANs can be …
MW Pennington, NA Thornberry - Peptide research, 1994 - europepmc.org
… Upon cleavage of DABCYL-Tyr-Val-Ala-Asp-Ala-Pro-Val-EDANS (DABCYL-ICE-EDANS), an increase in fluorescence is observed at the EDANS emission wavelength of 490 nm, …
Number of citations: 99 europepmc.org
CDF Martins, MMM Raposo, SPG Costa - … Digital Publishing Institute …, 2019 - mdpi.com
… of the FRET pair Edans/Dabcyl between the Edans emission and Dabcyl absorption along with the high extinction coefficient of Dabcyl. Our studies on Edans interactions with Dabcyl …
Number of citations: 3 0-www-mdpi-com.brum.beds.ac.uk
AD Hershey, JE Krause - Science, 1990 - science.org
… of the considerable flexibility of the DABCYL and EDANS linkages to the peptide, as well as … measured for the substrate fragment PIVQ-EDANS, made by comparison to quinine sulfate …
Number of citations: 442 www.science.org
Y Liu, W Kati, CM Chen, R Tripathi, A Molla… - Analytical …, 1999 - Elsevier
… The N-terminal EDANS product and Fmoc-Glu–EDANS were synthesized by Abbott chemists and have been purified by HPLC. The HCV NS3 serine protease was expressed as …
T Matsuo - Biochimica et Biophysica Acta (BBA)-General Subjects, 1998 - Elsevier
… this study would release a fluorophore, EDANS, and its quencher, DACYL, … EDANS. Under the circumstances, fluorescence emitted by free EDANS would be mixed with that by EDANS …
HX Xu, M Wan, H Dong, PPH BuT… - Biological and …, 2000 - jstage.jst.go.jp
… spectrum of the fluorophore EDANS, resulting in … of EDANS restored and concomitant liberation of the DABCYL-linked peptide fragment. The excitation wavelength is 340 nm for EDANS …
Number of citations: 205 www.jstage.jst.go.jp

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